molecular formula C12H10ClNS B8434787 2-Chloro-4-phenylthioaniline

2-Chloro-4-phenylthioaniline

Cat. No.: B8434787
M. Wt: 235.73 g/mol
InChI Key: XEVHRXGPMYEDKM-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylthioaniline is a useful research compound. Its molecular formula is C12H10ClNS and its molecular weight is 235.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

2-chloro-4-phenylsulfanylaniline

InChI

InChI=1S/C12H10ClNS/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

XEVHRXGPMYEDKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium(0) (0.1 15 g) was added to a deoxygenated mixture of 2-chloro-4-iodoaniline (0.507 g), thiophenol (0.214 ml) and sodium methoxide (0.227 g) in ethanol (20 ml). The mixture was further deoxygenated by evacuation and refilling with argon (3 cycles) then heated under reflux with stirring under argon for 18 hours, cooled, diluted with ether (30 ml) and filtered. Volatile material was removed by evaporation and the residue was purified by chromatography on a silica gel Mega Bond Elut column eluting with 10-15% ethyl acetate/hexane to give the title compound (0.443 g) as a solid. M.p. 59-60° C.; NMR: 5.78 (br s, 2H), 6.8 (t, 1H), 7.04 (m, 2H), 7.15 (m, 2H), 7.2-7.35 (m, 3H); EA: C12H10ClNS requires C, 61.1; H, 4.3; N, 5.9; S, 13.6%; found: C, 60.8; H, 4.4; N, 5.7; S, 13.3%.
Quantity
0.507 g
Type
reactant
Reaction Step One
Quantity
0.214 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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